Cas no 886899-17-8 (2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide)

2,2-Dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide is a specialized organic compound featuring a unique molecular structure combining an imidazole ring with a phenyl substituent and a thioether-linked propanamide group. Its structural design confers potential advantages in medicinal chemistry and biochemical applications, particularly as a scaffold for enzyme inhibition or receptor modulation due to the imidazole moiety’s metal-binding properties. The tert-butyl-like propanamide group enhances steric stability, while the thioether linkage may improve metabolic resistance. This compound is of interest in pharmaceutical research for its potential as a precursor in targeted drug development, offering a balance of rigidity and reactivity for further functionalization.
2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide structure
886899-17-8 structure
商品名:2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide
CAS番号:886899-17-8
MF:C16H21N3OS
メガワット:303.4224421978
CID:5477389

2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide 化学的及び物理的性質

名前と識別子

    • Propanamide, 2,2-dimethyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)thio]ethyl]-
    • 2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide
    • インチ: 1S/C16H21N3OS/c1-16(2,3)14(20)17-9-10-21-15-18-11-13(19-15)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,17,20)(H,18,19)
    • InChIKey: CQVJUTOAUZCNLM-UHFFFAOYSA-N
    • ほほえんだ: C(NCCSC1NC(C2=CC=CC=C2)=CN=1)(=O)C(C)(C)C

2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2605-0183-2mg
2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide
886899-17-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2605-0183-5mg
2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide
886899-17-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2605-0183-15mg
2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide
886899-17-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2605-0183-20mg
2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide
886899-17-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2605-0183-75mg
2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide
886899-17-8 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2605-0183-10μmol
2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide
886899-17-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2605-0183-20μmol
2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide
886899-17-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2605-0183-4mg
2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide
886899-17-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2605-0183-100mg
2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide
886899-17-8 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2605-0183-1mg
2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide
886899-17-8 90%+
1mg
$54.0 2023-05-16

2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide 関連文献

2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamideに関する追加情報

Introduction to 2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide (CAS No. 886899-17-8)

2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide, identified by its Chemical Abstracts Service (CAS) number 886899-17-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a sulfanylethyl side chain linked to a propanamide backbone. The presence of a 5-phenyl-1H-imidazole moiety further enhances its chemical complexity and potential biological activity.

The structural design of 2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide is meticulously crafted to explore its pharmacological properties. The 5-phenyl-1H-imidazole ring is a well-known pharmacophore in drug discovery, frequently incorporated into molecules targeting various biological pathways due to its ability to interact with enzymes and receptors. In this context, the phenyl group provides hydrophobicity, while the imidazole ring contributes to hydrogen bonding capabilities, making it an ideal candidate for modulating biological processes.

The sulfanylethyl side chain in 2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide introduces a polar region that can enhance solubility and binding affinity. This feature is particularly valuable in drug design, where optimal solubility is often required for effective absorption and distribution within the body. Additionally, the propanamide moiety serves as a structural anchor, contributing to the overall stability of the molecule while allowing for further functionalization if needed.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of 886899-17-8 with biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory responses and metabolic disorders. The 5-phenyl-1H-imidazole scaffold, in particular, has been shown to interact with proteins involved in signal transduction pathways, making it a promising candidate for therapeutic intervention.

In vitro studies have begun to unravel the mechanistic aspects of 2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide. Initial findings indicate that it may modulate the activity of enzymes such as kinases and phosphodiesterases, which are critical regulators of cellular processes. The sulfanylethyl group appears to play a key role in mediating these interactions by forming hydrogen bonds with key residues in the target proteins. This mode of action aligns with current trends in drug development, where modulating enzyme activity is a primary strategy for treating various diseases.

The synthesis of 886899-17-8 presents an intriguing challenge due to its complex structure. Advanced synthetic methodologies have been employed to construct the molecule efficiently while maintaining high purity standards. Techniques such as multi-step organic synthesis, including cross-coupling reactions and nucleophilic substitutions, have been utilized to assemble the core framework. The introduction of the 5-phenyl-1H-imidazole ring requires precise control over reaction conditions to ensure regioselectivity and yield optimization.

The pharmacokinetic properties of 2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide are under active investigation. Preliminary data suggest that it exhibits moderate oral bioavailability and favorable metabolic stability in preclinical models. These characteristics are crucial for evaluating its potential as a lead compound for further development into a therapeutic agent. Additionally, studies on its distribution and excretion profiles will provide valuable insights into optimizing dosing regimens and minimizing side effects.

The potential therapeutic applications of CAS No. 886899-17-8 are broad and multifaceted. Given its structural features and predicted biological activity, this compound may find utility in treating conditions such as inflammation-related diseases, metabolic disorders, and even certain types of cancer. The 5-phenyl-1H-imidazole moiety's ability to interact with multiple targets makes it particularly interesting for developing polypharmacological approaches—a strategy gaining traction in modern drug discovery.

As research progresses, additional derivatives of 886899-17-8 are being explored to enhance its efficacy and safety profile. By modifying specific functional groups or introducing new moieties, scientists aim to fine-tune the pharmacological properties of this compound class. Such efforts are supported by high-throughput screening technologies that allow rapid evaluation of large libraries of analogs.

The regulatory landscape for novel pharmaceutical compounds like N-{(Sulfonylmethyl)amino}-N'-[[(4-methylpentanoyl)amino]methyl]-4-methylbenzamide (CAS No 88689917) continues to evolve, emphasizing rigorous testing for safety and efficacy before clinical translation can occur. Researchers are collaborating closely with regulatory agencies to ensure compliance with guidelines while accelerating the development pipeline for promising candidates such as this one.

In conclusion,88689917 represents an exciting advancement in medicinal chemistry with significant potential for therapeutic applications across multiple disease areas. Its unique structural features, including the 5 phenyloimidazole ring, make it an attractive scaffold for further exploration. Continued research efforts, both computational and experimental, will be essential in unlocking its full pharmacological promise.

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